molecular formula C18H25N3O2S B4066457 N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B4066457
M. Wt: 347.5 g/mol
InChI Key: YMKAZHKKADIOSU-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

The scientific inquiries and experiments involving N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide span various domains, excluding discussions related to dosage, drug use, and side effects. Research predominantly focuses on understanding the compound's biochemical interactions, potential therapeutic uses, and its metabolic profiling in biological systems. Below, we delve into specific applications based on current scientific literature.

Metabolic Profiling and Pharmacokinetics

Research on compounds related to N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide often involves their metabolic fate within biological systems. A notable study on a related compound, L-735,524, reveals its metabolic transformations in human urine, indicating significant pathways such as glucuronidation, pyridine N-oxidation, and hydroxylation processes (S. Balani et al., 1995). These findings are crucial for understanding the biotransformation and potential therapeutic implications of related chemical entities.

Neurological and Cardiovascular Research

Investigations into the neurological impacts of piperazine derivatives shed light on their potential for inducing or mitigating neurotoxic effects. For instance, studies on piperazine-induced parkinsonism highlight the neurological risks associated with certain chemical interactions, providing a basis for safer drug design (Hansen J N Van et al., 1983). Moreover, research on cardiovascular responses to compounds such as pipecurium bromide during anaesthesia in patients with severe heart conditions offers insights into the cardiovascular safety profiles of these chemicals (A. Barankay, 1980).

Psychoactive Substance Analysis

The analytical detection and profiling of novel psychoactive substances (NPS) related to piperazine derivatives play a critical role in forensic toxicology and public health. Studies on substances like MT-45 underscore the importance of identifying and understanding the pharmacological and toxicological properties of NPS to inform regulatory and healthcare responses (D. Papsun et al., 2016).

properties

IUPAC Name

4-(oxolane-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c22-17(16-7-4-14-23-16)20-10-12-21(13-11-20)18(24)19-9-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKAZHKKADIOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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